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molecular formula C15H23N3O3 B1429077 Tert-butyl 4-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate CAS No. 936368-84-2

Tert-butyl 4-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate

Cat. No. B1429077
M. Wt: 293.36 g/mol
InChI Key: ILEDGRIPSHSTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652015B2

Procedure details

Subject a slurry of 4-(4-nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester (3.0 g, 9.28 mmol) and 5% Pd/C (151 mg) in EtOAc (150 mL) to an atmosphere of hydrogen at 60 psi (Parr shaker) overnight at ambient temperature. Filter the reaction mixture through a pad of Celite® and concentrate under reduced pressure to provide the title compound as a white solid (2.6 g, 95% yield). LCMS ES+(m/z) 294 [M+H].
Name
4-(4-nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
151 mg
Type
catalyst
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:20]=[C:19]([N+:21]([O-])=O)[CH:18]=[CH:17][N:16]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[H][H]>CCOC(C)=O.[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:20]=[C:19]([NH2:21])[CH:18]=[CH:17][N:16]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
4-(4-nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=NC=CC(=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
151 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 60 psi (Parr shaker) overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at ambient temperature
FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=NC=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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